DNP-PEG2-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

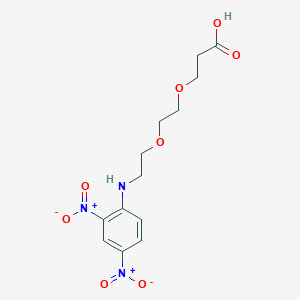

DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . DNP is involved in biological applications such as participating in ion transport across membranes . The terminal carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .

Synthesis Analysis

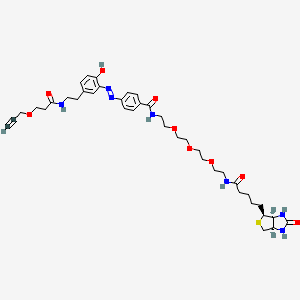

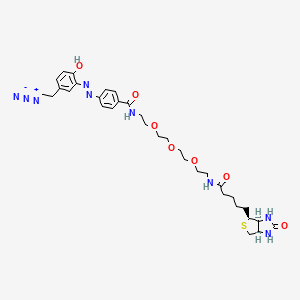

The reactive groups on S1 and S2 (DNP-PEG2-acid) were protected with Boc and t-butyl groups to inhibit cross-reactivity during the synthesis . Compound S1 and S2 contained a reactive amine handle that allowed easy conjugation with the activated form of PEG2-DNP-carboxylic acid .Molecular Structure Analysis

DNP-PEG2-acid contains total 41 bond(s); 24 non-H bond(s), 11 multiple bond(s), 12 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), 2 nitro group(s) (aromatic), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis

DNP-PEG2-acid linker contains a DNP and carboxylic acid moiety. DNP is used to help understand the chemiosmotic and other membrane transport processes in biochemistry research. The terminal carboxylic acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis

Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as constituent chemical group .科学研究应用

Lipid Nanoparticles for siRNA or mRNA Delivery : DNP NMR spectroscopy has been used to structurally characterize lipid nanoparticles (LNPs) containing siRNA or mRNA. These LNPs, composed of ionizable cationic lipid, phospholipid, cholesterol, and PEG, form stable complexes with bioactive drugs like siRNA for extended periods, suggesting their potential in drug delivery applications (Viger‐Gravel et al., 2018).

Gene Delivery to Specific Organs : Highly compacted DNA nanoparticles (DNPs), made using PEG-linked poly-l-lysine, have shown efficient gene delivery to the brain, eyes, and lungs. These DNPs employ regulated trafficking mechanisms to target specific intracellular compartments, indicating their potential in targeted gene therapy (Kim et al., 2012).

Dextran-Based Nanoparticles for Hepatic Drug Delivery : Dextran-based nanoparticles (DNP), optionally PEGylated, have been evaluated for targeting myeloid cells in the liver. These DNPs show promise as liver-specific drug carriers without toxic side effects, highlighting their potential in clinical applications targeting liver macrophages (Foerster et al., 2015).

Gold Nanoparticles in Cancer Cell Imaging : Gold nanoparticles modified with thiol compounds, including PEG-SH, have been studied for their colloidal stability and potential applications in bioassays and cancer diagnostics. These nanoparticles exhibit enhanced stability in aqueous solutions, making them suitable for cancer cell imaging applications (Gao et al., 2012).

Lipid/Polymer Nanoparticles for siRNA Delivery to Lungs : Hybrid lipid-polymer nanoparticles (hNPs) have been studied for siRNA delivery to the lungs, particularly for cystic fibrosis treatment. These hNPs can overcome mucus and cellular lung barriers, indicating their potential in pulmonary delivery of siRNA for local treatment of lung diseases (Conte et al., 2022).

Vitamin D-Conjugated Nanoparticles for Bone Regeneration : Vitamin D-conjugated gold nanoparticles have been developed to enhance osteogenic differentiation of human adipose-derived stem cells. These nanoparticles show potential as functional nanomaterials for bone regeneration in tissue engineering (Nah et al., 2019).

Diatomite-Based Nanovectors for Drug Delivery : Diatomite nanoparticles (DNPs) have been biofunctionalized with PEG and cell-penetrating peptides for improved physicochemical properties, enhanced cellular uptake in cancer cells, and increased biocompatibility. These modified DNPs are promising for drug delivery applications in cancer therapy (Terracciano et al., 2015).

安全和危害

DNP-PEG2-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .

未来方向

属性

IUPAC Name |

3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZALENBFHFRJPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DNP-PEG2-acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)